N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features a pyrrole ring, an oxazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and oxazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A simpler compound with a similar pyrrole structure.
2-Acetyl-1-methylpyrrole: Another related compound with a pyrrole ring and acetyl group.
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its combination of pyrrole and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-11-5-8-15(21)12-19-17(22)9-10-18-20-13-16(23-18)14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H,19,22) |
InChI Key |
RKFNPYOSJQONSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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